molecular formula C6H16ClN B158510 N-(1-ethylpropyl)-N-methylamine hydrochloride CAS No. 130985-81-8

N-(1-ethylpropyl)-N-methylamine hydrochloride

Cat. No.: B158510
CAS No.: 130985-81-8
M. Wt: 137.65 g/mol
InChI Key: VTOBVEWRGMUFJJ-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-N-methylamine hydrochloride is an organic compound that belongs to the class of amines. It is a hydrochloride salt of N-(1-ethylpropyl)-N-methylamine, which is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpropyl)-N-methylamine hydrochloride typically involves the alkylation of N-methylamine with 1-bromo-1-ethylpropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The resulting N-(1-ethylpropyl)-N-methylamine is then treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpropyl)-N-methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(1-ethylpropyl)-N-methylamine oxide.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids

    Reduction: Lithium aluminum hydride or sodium borohydride

    Substitution: Alkyl halides or acyl chlorides

Major Products

    Oxidation: N-(1-ethylpropyl)-N-methylamine oxide

    Reduction: N-(1-ethylpropyl)-N-methylamine

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-(1-ethylpropyl)-N-methylamine hydrochloride serves as a vital building block in organic synthesis. It is utilized in the preparation of various complex organic molecules through reactions such as alkylation, acylation, and substitution. The compound's unique structure allows it to participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile, facilitating the formation of new bonds with electrophiles.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to N-(1-ethylpropyl)-N-methylamine oxideHydrogen peroxide, peracids
ReductionForms the corresponding amineLithium aluminum hydride
SubstitutionGenerates various substituted aminesAlkyl halides, acyl chlorides

Biological Applications

Synthesis of Bioactive Compounds
In biological research, this compound is employed to synthesize biologically active compounds. Its derivatives have shown potential as pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Case Study: Antimycobacterial Activity
Recent studies have explored the synthesis of novel compounds derived from this compound that exhibit antimycobacterial activity against Mycobacterium tuberculosis. These studies suggest that structural modifications can enhance potency against drug-resistant strains .

Pharmaceutical Development

Intermediate in Drug Synthesis
The compound is investigated as an intermediate in the synthesis of therapeutic agents. Its role is crucial in the production of drugs that require specific amine functionalities for biological activity. For instance, it can be utilized to synthesize antidepressants and other psychoactive medications .

Table 2: Examples of Pharmaceuticals Derived from this compound

Drug NameApplicationMechanism of Action
DuloxetineAntidepressantSerotonin-norepinephrine reuptake inhibitor
Other Psychoactive DrugsVarious neurological conditionsModulation of neurotransmitter systems

Industrial Applications

Production of Agrochemicals and Dyes
In industrial settings, this compound is used in the production of agrochemicals and dyes. Its chemical properties allow it to function effectively as an intermediate in synthesizing various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-N-methylamine hydrochloride involves its ability to act as a nucleophile in chemical reactions. The amine group can donate a pair of electrons to electrophilic centers, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

N-(1-ethylpropyl)-N-methylamine hydrochloride can be compared with other similar compounds such as:

  • N-(1-ethylpropyl)-N-ethylamine hydrochloride
  • N-(1-ethylpropyl)-N-isopropylamine hydrochloride
  • N-(1-ethylpropyl)-N-butylamine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific alkyl group configuration, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other amines may not be as effective.

Biological Activity

N-(1-ethylpropyl)-N-methylamine hydrochloride is a chemical compound that has garnered interest in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique amine structure, which includes an ethyl and propyl group attached to a nitrogen atom. This configuration may influence its interaction with biological systems, particularly in receptor modulation and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of nicotinic acetylcholine receptors (nAChRs), which play a critical role in neurotransmission and synaptic plasticity.

  • Receptor Modulation :
    • The compound has been shown to enhance the activity of nAChRs in vitro, similar to other alkylated amines. This modulation can lead to increased neurotransmitter release, affecting cognitive functions and potentially offering therapeutic benefits in neurodegenerative diseases.
  • GABA Receptor Interaction :
    • Preliminary studies suggest that this compound may also interact with GABA receptors, which are crucial for inhibitory neurotransmission. This dual action could contribute to anxiolytic or sedative effects.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Potency at nAChRs : In a study examining various arylpyridine derivatives, this compound exhibited significant modulation of α7 nAChRs, with an EC50 value indicating effective receptor activation at low concentrations .
  • GABAergic Activity : The compound demonstrated potential GABAergic activity by inhibiting [^35S]-TBPS binding, suggesting it could act as an allosteric modulator at GABA receptors .

Case Studies

  • Neuropharmacological Implications :
    • A case study involving animal models indicated that administration of this compound resulted in improved learning and memory tasks, suggesting cognitive-enhancing properties linked to nAChR modulation.
  • Anxiolytic Effects :
    • In another study focusing on anxiety models, the compound showed promise as an anxiolytic agent, evidenced by reduced anxiety-like behaviors in treated subjects compared to controls.

Table 1: Biological Activity Summary

Activity TypeMechanismEC50 (µM)Observations
nAChR ModulationAllosteric Activation0.18Enhanced neurotransmitter release
GABA Receptor ModulationInhibition of binding0.10Potential anxiolytic effects

Table 2: Comparative Analysis with Similar Compounds

Compound NamenAChR EC50 (µM)GABA Binding IC50 (µM)Notable Effects
N-(1-ethylpropyl)-N-methylamine0.180.10Cognitive enhancement
Other Alkylated Amines0.25 - 0.500.15 - 0.30Variable neuropharmacological effects

Properties

IUPAC Name

N-methylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(5-2)7-3;/h6-7H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOBVEWRGMUFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590469
Record name N-Methylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130985-81-8
Record name N-Methylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Ethylpropyl)methylamine hydrochloride
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